![molecular formula C11H10BClN2O2 B1488138 (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid CAS No. 2304635-69-4](/img/structure/B1488138.png)
(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid
Overview
Description
“(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid” is a chemical compound used in scientific research . It is a type of organoboron reagent, which is generally environmentally benign and readily prepared .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable and can be tailored for application under specific SM coupling conditions .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving organoboron reagents like "(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid" . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
Sensing Applications
Boronic acids: are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s interaction with diols also allows it to be used in biological labelling. This application is essential for tracking and observing biological processes, providing insights into cellular functions and molecular dynamics .
Protein Manipulation and Modification
Researchers utilize boronic acids for protein manipulation and modification. This is particularly useful in studying protein structures, functions, and interactions, which are fundamental aspects of proteomics and enzymology .
Separation Technologies
In the field of separation technologies, boronic acids can be employed for the selective binding and separation of glycoproteins and other diol-containing biomolecules. This is crucial for purifying proteins and other compounds in biochemical research .
Development of Therapeutics
The unique properties of boronic acids, including their interaction with diols, make them suitable candidates for the development of therapeutics. They can be designed to interfere with biological pathways, potentially leading to new treatments for various diseases .
Electrophoresis of Glycated Molecules
Boronic acids are used in electrophoresis to separate glycated molecules, which are important in the diagnosis and monitoring of diabetes. This application takes advantage of the specific binding to sugars .
Analytical Methods
Boronic acids can be incorporated into microparticles and polymers for analytical methods. These materials can be used in sensors and assays to detect various biological and chemical substances .
Controlled Release Systems
In pharmaceutical research, boronic acids are part of controlled release systems, such as those used for insulin delivery. Their ability to respond to changes in glucose levels makes them ideal for such applications .
Future Directions
The future directions for “(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid” and similar organoboron reagents likely involve further exploration of their use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions . These compounds have the potential to play a significant role in the development of new synthetic methodologies .
properties
IUPAC Name |
[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BClN2O2/c1-7-11(15-5-4-14-7)8-2-3-9(12(16)17)10(13)6-8/h2-6,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWZGWMEBPSTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=NC=CN=C2C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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